molecular formula C17H17N3O3 B4754841 2-methyl-N-(2-methyl-4-nitrophenyl)-1-indolinecarboxamide

2-methyl-N-(2-methyl-4-nitrophenyl)-1-indolinecarboxamide

Cat. No. B4754841
M. Wt: 311.33 g/mol
InChI Key: SYDYJXWGUBIGPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-N-(2-methyl-4-nitrophenyl)-1-indolinecarboxamide, also known as ML141, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies, making it a valuable tool in the field of biochemical and physiological research.

Mechanism of Action

2-methyl-N-(2-methyl-4-nitrophenyl)-1-indolinecarboxamide exerts its inhibitory effect on RhoA by binding to a specific site on the protein, preventing it from interacting with its downstream effectors. This results in the inhibition of RhoA-mediated signaling pathways, leading to the suppression of cell migration, proliferation, and survival.
Biochemical and Physiological Effects
Studies have shown that this compound can inhibit the migration and invasion of cancer cells, reduce the proliferation of cancer cells, and induce apoptosis in cancer cells. Additionally, this compound has been shown to reduce the severity of ischemic stroke in animal models by reducing inflammation and oxidative stress. This compound has also been shown to improve cardiac function in animal models of heart failure.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-methyl-N-(2-methyl-4-nitrophenyl)-1-indolinecarboxamide is its high specificity for RhoA, which allows for precise control of RhoA-mediated signaling pathways. Additionally, this compound has been shown to have low toxicity in vitro and in vivo. However, one limitation of this compound is its relatively short half-life, which can limit its effectiveness in long-term experiments.

Future Directions

There are several future directions for the use of 2-methyl-N-(2-methyl-4-nitrophenyl)-1-indolinecarboxamide in scientific research. One potential application is in the development of novel cancer therapies that target RhoA-mediated signaling pathways. Additionally, this compound could be used to study the role of RhoA in the development of other diseases, such as Alzheimer's disease and Parkinson's disease. Further research is also needed to optimize the synthesis and formulation of this compound to improve its effectiveness in long-term experiments.

Scientific Research Applications

2-methyl-N-(2-methyl-4-nitrophenyl)-1-indolinecarboxamide has been used in various scientific research studies, including cancer research, neuroscience, and cardiovascular research. This compound has been shown to inhibit the activity of the protein, RhoA, which is involved in cell migration, proliferation, and survival. This compound has also been used to study the role of RhoA in the development of cancer and cardiovascular diseases.

properties

IUPAC Name

2-methyl-N-(2-methyl-4-nitrophenyl)-2,3-dihydroindole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-11-9-14(20(22)23)7-8-15(11)18-17(21)19-12(2)10-13-5-3-4-6-16(13)19/h3-9,12H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYDYJXWGUBIGPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-N-(2-methyl-4-nitrophenyl)-1-indolinecarboxamide
Reactant of Route 2
Reactant of Route 2
2-methyl-N-(2-methyl-4-nitrophenyl)-1-indolinecarboxamide
Reactant of Route 3
Reactant of Route 3
2-methyl-N-(2-methyl-4-nitrophenyl)-1-indolinecarboxamide
Reactant of Route 4
Reactant of Route 4
2-methyl-N-(2-methyl-4-nitrophenyl)-1-indolinecarboxamide
Reactant of Route 5
2-methyl-N-(2-methyl-4-nitrophenyl)-1-indolinecarboxamide
Reactant of Route 6
2-methyl-N-(2-methyl-4-nitrophenyl)-1-indolinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.